molecular formula C20H22Cl2N2O3S B3667679 4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3667679
M. Wt: 441.4 g/mol
InChI Key: MYGAKBDTIRVJRI-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, 2-chlorobenzylamine, and piperidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent (e.g., dichloromethane) at controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent with antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both chloro and piperidinyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3S/c21-17-8-10-18(11-9-17)28(26,27)24(14-16-6-2-3-7-19(16)22)15-20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAKBDTIRVJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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